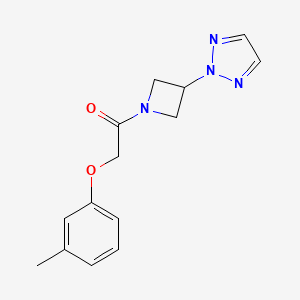

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one

Description

Properties

IUPAC Name |

2-(3-methylphenoxy)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-11-3-2-4-13(7-11)20-10-14(19)17-8-12(9-17)18-15-5-6-16-18/h2-7,12H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQSPGOGVOVHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2CC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, often involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

Synthesis of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions, often starting from suitable amine precursors.

Coupling Reactions: The triazole and azetidine intermediates are then coupled with a tolyloxy ethanone derivative under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one has several scientific research applications:

Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Chemical Biology: It can be used as a probe to study biological processes involving triazole and azetidine-containing molecules.

Materials Science: The compound may be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The triazole and azetidine rings may play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activities of the target compound with its closest analogs:

Key Observations :

Substituent Effects:

- Electron-withdrawing groups (e.g., dichlorophenyl in 9g/9h) increase electrophilicity, possibly enhancing CYP51 binding in antifungal activity .

- Meta-tolyloxy (target compound) offers moderate lipophilicity (predicted logP ~2.5), balancing solubility and membrane permeability.

- Fluorine in BK66045 may improve metabolic stability and bioavailability via reduced oxidative metabolism .

Synthetic Routes :

- Triazole-azetidine coupling : Common in BK66045 and the target compound, likely using alkylation or nucleophilic substitution (e.g., K₂CO₃ in acetonitrile for 9g/9h) .

- Tetrazole analogs () require azide-alkyne cycloaddition, introducing different heterocyclic properties .

Physicochemical Properties :

- Molecular weight : Azetidine-containing compounds (target, BK66045) are heavier (~290–300 g/mol) than simpler triazole-phenyl analogs (9g/9h: ~269 g/mol), affecting diffusion rates.

- Solubility : Tetrazole derivatives () may exhibit higher aqueous solubility due to ionization, whereas dichlorophenyl analogs (9g/9h) are more lipophilic.

Research Implications

- Activity Gaps : While 9g/9h show antifungal activity, the target compound’s biological profile remains uncharacterized. Testing against CYP51 or fungal strains is warranted.

- Optimization Opportunities: Introducing fluorine (as in BK66045) or varying aryloxy substituents (e.g., para-fluorophenoxy) could refine potency and ADME properties.

- Structural Analysis : SHELX-based crystallography () could resolve conformational details of the azetidine-triazole core to guide rational design .

Biological Activity

The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one is a novel chemical entity that combines an azetidine ring with a triazole moiety and a m-tolyloxy group. This unique structural configuration may confer significant biological activities, making it a subject of interest in medicinal chemistry. The following sections will explore its synthesis, biological activity, mechanisms of action, and potential applications.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

- Synthesis of the Azetidine Ring : This is accomplished via cyclization reactions involving suitable precursors.

- Coupling with the m-Tolyloxy Group : The final step usually involves attaching the m-tolyloxy group to the azetidine-triazole intermediate through acylation reactions.

Biological Activity

Preliminary studies suggest that 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one exhibits various biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, triazole derivatives have been evaluated against multiple microbial strains, demonstrating effectiveness comparable to standard antimicrobial agents .

- Antioxidant Activity : The antioxidant potential of related compounds has been assessed using assays like DPPH free radical scavenging. Some derivatives have shown to be significantly more potent than standard antioxidants .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant activity against various strains | |

| Antifungal | Moderate to high effectiveness noted | |

| Antioxidant | Potent scavenging ability compared to BHT |

The biological activity of this compound can be attributed to several potential mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Binding : It could bind to particular receptors on cell membranes, modulating cellular responses and signaling pathways.

- DNA Interaction : There is potential for interaction with DNA, influencing gene expression and cellular behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.